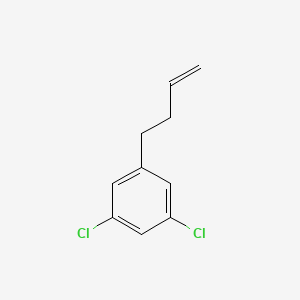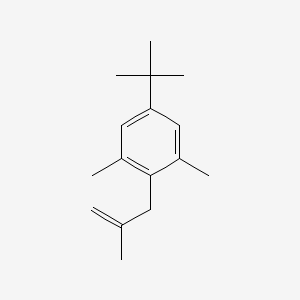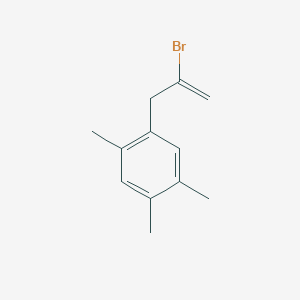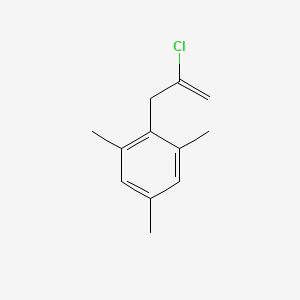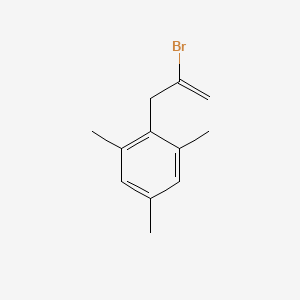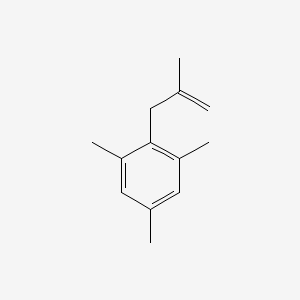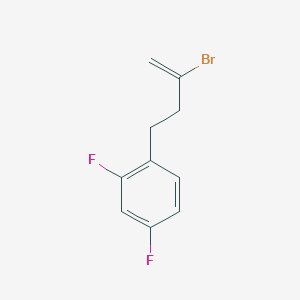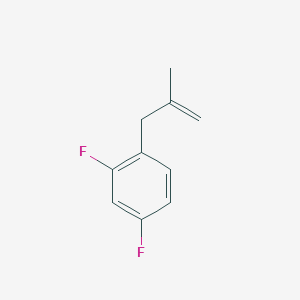
2-Chloro-3-(2,4-difluorophenyl)-1-propene
Overview
Description
The compound “2-Chloro-3-(2,4-difluorophenyl)-1-propene” is a fluorinated organic compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique physical, chemical, and biological properties .
Synthesis Analysis
While specific synthesis methods for “2-Chloro-3-(2,4-difluorophenyl)-1-propene” were not found, fluorinated compounds like this are often synthesized using methods such as the Umemoto reaction and Balts-Schiemann reaction .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Intermediates for Posaconazole : A process was developed for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, a key intermediate for the antifungal drug Posaconazole. This involved C-alkylation of diethyl malonate with 2,3-dichloropropene, followed by reduction and acylation steps, finally coupling with 2,4-difluorophenylmagnesium bromide (Chen, Huang, Zhao, & Li, 2015).
Copolymerization Studies : Novel copolymers of trisubstituted ethylenes, including compounds related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene, were synthesized and characterized. These copolymers, involving methyl 2-cyano-3-phenyl-2-propenoates, showed high glass transition temperatures indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999; Kharas et al., 2000).
Influence on Deprotonation of Fluoroarenes and Chloroarenes : The bulky silyl substituent in compounds like 2-Chloro-3-(2,4-difluorophenyl)-1-propene impacts the neighboring halogen during base attacks in ortho positions, affecting the reactivity and kinetic acidity in reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).
Applications in Polymer Science
- Use in Polymerization Reactions : Certain compounds related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene have been utilized in propene/CO copolymerization, producing flexible polymer materials of high molecular weight. These compounds demonstrated a correlation between ligand properties and polymerization outcomes (Meier et al., 2003).
Molecular Structure and Analysis
- Study of Molecular Structure : Electron diffraction studies of molecules structurally similar to 2-Chloro-3-(2,4-difluorophenyl)-1-propene have provided insights into molecular conformations and bonding arrangements, critical for understanding their reactivity and properties in various applications (Shen, 1979).
Enzymatic Processes
- Enzymatic Conversion for Drug Synthesis : A specific enzymatic process was developed to transform a compound closely related to 2-Chloro-3-(2,4-difluorophenyl)-1-propene into a chiral alcohol. This process is significant for synthesizing Ticagrelor, a treatment for acute coronary syndromes, showcasing the role of such compounds in pharmaceutical synthesis (Guo et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBZXIFLPOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,4-difluorophenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




